

# Application Notes and Protocols: Dysprosium-164 in Arthritis Treatment

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## Compound of Interest

Compound Name: *Dysprosium-164*

Cat. No.: *B084499*

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## Introduction

Radiation synovectomy, also known as radiosynoviorthesis, is a minimally invasive therapeutic procedure for the treatment of persistent synovitis in inflammatory joint diseases such as rheumatoid arthritis. This technique involves the intra-articular injection of a beta-emitting radionuclide to ablate the inflamed synovial membrane, thereby reducing pain and inflammation. Dysprosium-165 (Dy-165), a high-energy beta-emitter with a short half-life, has emerged as a promising radionuclide for this application. Dy-165 is produced by the neutron irradiation of the stable isotope **Dysprosium-164** (Dy-164). This document provides detailed application notes and protocols for the use of Dy-164 derived Dy-165 in radiation synovectomy for arthritis treatment.

## Principle of Action

The therapeutic efficacy of radiation synovectomy relies on the targeted delivery of a cytotoxic radiation dose to the hypertrophied and inflamed synovial tissue. The stable isotope **Dysprosium-164** serves as the precursor for the production of the therapeutic radionuclide Dysprosium-165. Dy-165 is formulated into macroaggregates, typically Dysprosium-165 ferric hydroxide macroaggregates (Dy-165-FHMA), which are large enough to be retained within the synovial cavity upon intra-articular injection.

Once injected into the joint space, the Dy-165-FHMA particles are phagocytosed by the superficial synoviocytes of the inflamed synovial membrane. The high-energy beta particles emitted by Dy-165 then irradiate the synovium, leading to necrosis of the proliferative synovial tissue and subsequent fibrosis. This process reduces the inflammatory infiltrate, decreases synovial fluid production, and alleviates pain.

## Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Dysprosium-165 in radiation synovectomy.

Property	Value	Reference
Precursor Isotope	Dysprosium-164 (Dy-164)	[1][2]
Therapeutic Isotope	Dysprosium-165 (Dy-165)	[1][2]
Half-life of Dy-165	2.334 hours (139 minutes)	[2][3]
Beta Emission Energy (Max)	1.29 MeV	[1]
Maximum Tissue Penetration	5.7 mm	[1]
Formulation	Ferric Hydroxide Macroaggregates (FHMA)	[2][4]
Particle Size Range	0.5 - 5 $\mu$ m	[2]

Table 1: Physical and Formulation Properties of Dysprosium-165 Radiopharmaceutical

Parameter	Dysprosium-165 FHMA	Yttrium-90 Silicate	Reference
Clinical Efficacy (Good/Excellent Response)			
Rheumatoid Arthritis (Knee)	80% (at 1 year)	Not directly compared in this study	[4]
Repeat Injection (RA, Knee)	54% good results (at 1 year)	Not applicable	[4]
Safety Profile			
Mean Leakage from Knee Joint	0.3% of injected dose	Comparable to Dy- 165	[3]
Mean Whole-Body Dose	0.4 rad	Not specified	[2]
Mean Liver Dose	2.5 rad	Not specified	[2]
Chromosomal Changes	Equal frequency to Y- 90	Equal frequency to Dy-165	[3]

Table 2: Clinical Efficacy and Safety Data for Dysprosium-165 FHMA in Radiation Synovectomy of the Knee

## Experimental Protocols

### Protocol 1: Production of Dysprosium-165

Dysprosium-165 is produced by the neutron irradiation of enriched **Dysprosium-164** oxide ( $^{164}\text{Dy}_2\text{O}_3$ ).

#### Materials:

- Enriched **Dysprosium-164** oxide ( $^{164}\text{Dy}_2\text{O}_3$ ) powder
- High-purity quartz ampoule

- Nuclear reactor with a thermal neutron flux

Procedure:

- Accurately weigh a predetermined amount of enriched  $^{164}\text{Dy}_2\text{O}_3$  powder.
- Seal the  $^{164}\text{Dy}_2\text{O}_3$  powder in a high-purity quartz ampoule under vacuum.
- Irradiate the sealed ampoule in a nuclear reactor with a known thermal neutron flux for a specified duration to achieve the desired activity of Dy-165. The irradiation time is calculated based on the neutron cross-section of Dy-164 and the desired final activity.
- Following irradiation, allow for a short cooling period to permit the decay of short-lived impurities.
- The irradiated ampoule containing Dysprosium-165 oxide is then processed for the preparation of the ferric hydroxide macroaggregates.

## Protocol 2: Preparation of Dysprosium-165 Ferric Hydroxide Macroaggregates (Dy-165-FHMA)

This protocol describes the co-precipitation method for labeling ferric hydroxide macroaggregates with Dysprosium-165.[\[2\]](#)

Materials:

- Irradiated Dysprosium-165 oxide
- Ferric chloride ( $\text{FeCl}_3$ ) solution
- Sodium hydroxide ( $\text{NaOH}$ ) solution
- Sterile, pyrogen-free water for injection
- Sterile reaction vial
- Magnetic stirrer

- pH meter

Procedure:

- Dissolve the irradiated Dysprosium-165 oxide in a minimal amount of appropriate acid to form a soluble Dy-165 salt solution.
- In a sterile reaction vial, add a sterile solution of ferric chloride.
- Add the Dy-165 salt solution to the ferric chloride solution and mix thoroughly.
- While stirring vigorously, slowly add a sterile sodium hydroxide solution to the mixture to induce the co-precipitation of ferric hydroxide and dysprosium hydroxide.
- Monitor the pH of the suspension and continue adding NaOH until a stable pH is reached, ensuring complete precipitation.
- The resulting suspension contains the Dy-165 ferric hydroxide macroaggregates.
- Wash the macroaggregates with sterile, pyrogen-free water to remove any unbound Dy-165 and other impurities. This can be done by centrifugation and resuspension.
- Resuspend the final Dy-165-FHMA product in a sterile saline solution for injection.
- Perform quality control tests to determine the radiochemical purity, particle size distribution, and sterility of the final product.

## Protocol 3: Administration of Dy-165-FHMA for Radiation Synovectomy

This protocol outlines the clinical procedure for the intra-articular administration of Dy-165-FHMA for the treatment of synovitis of the knee.

Patient Selection:

- Patients with a confirmed diagnosis of inflammatory arthritis (e.g., rheumatoid arthritis) with persistent synovitis of the knee.

- Patients who have failed to respond to conventional therapies, including intra-articular corticosteroid injections.
- Absence of joint infection or significant joint instability.

**Materials:**

- Sterile Dy-165-FHMA suspension (typically 270 mCi in 3-5 mL)[\[5\]](#)
- Local anesthetic
- Sterile needles and syringes
- Arthrocentesis tray
- Optional: Corticosteroid for co-injection
- Optional: Contrast medium for fluoroscopic guidance

**Procedure:**

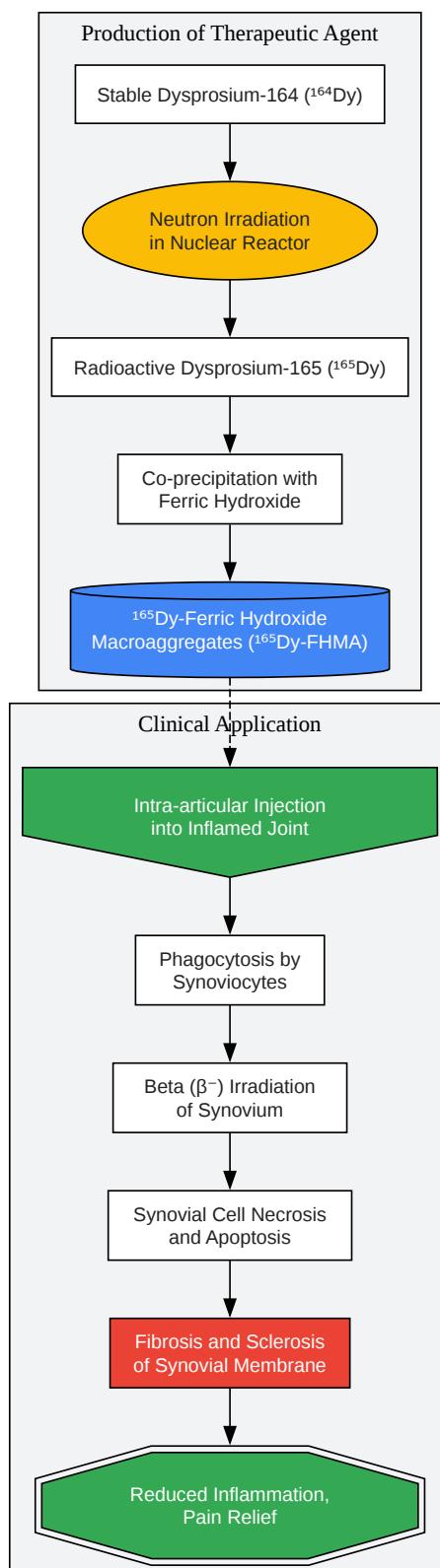
- Obtain informed consent from the patient after explaining the procedure, potential benefits, and risks.
- Position the patient comfortably, typically in a supine position with the knee slightly flexed.
- Prepare the injection site using aseptic technique.
- Administer a local anesthetic to the skin and subcutaneous tissues over the injection site.
- Perform an arthrocentesis to aspirate any excess synovial fluid from the joint space. This helps to ensure a uniform distribution of the radiopharmaceutical.
- Under fluoroscopic or ultrasound guidance, confirm the intra-articular placement of the needle. A small amount of contrast medium may be injected to verify the position.
- Slowly inject the Dy-165-FHMA suspension into the joint cavity.

- Optionally, a corticosteroid may be co-injected to reduce the initial inflammatory response to the injection.
- Following the injection, gently move the knee through its range of motion to facilitate the distribution of the macroaggregates throughout the synovial space.
- Withdraw the needle and apply a sterile dressing to the injection site.

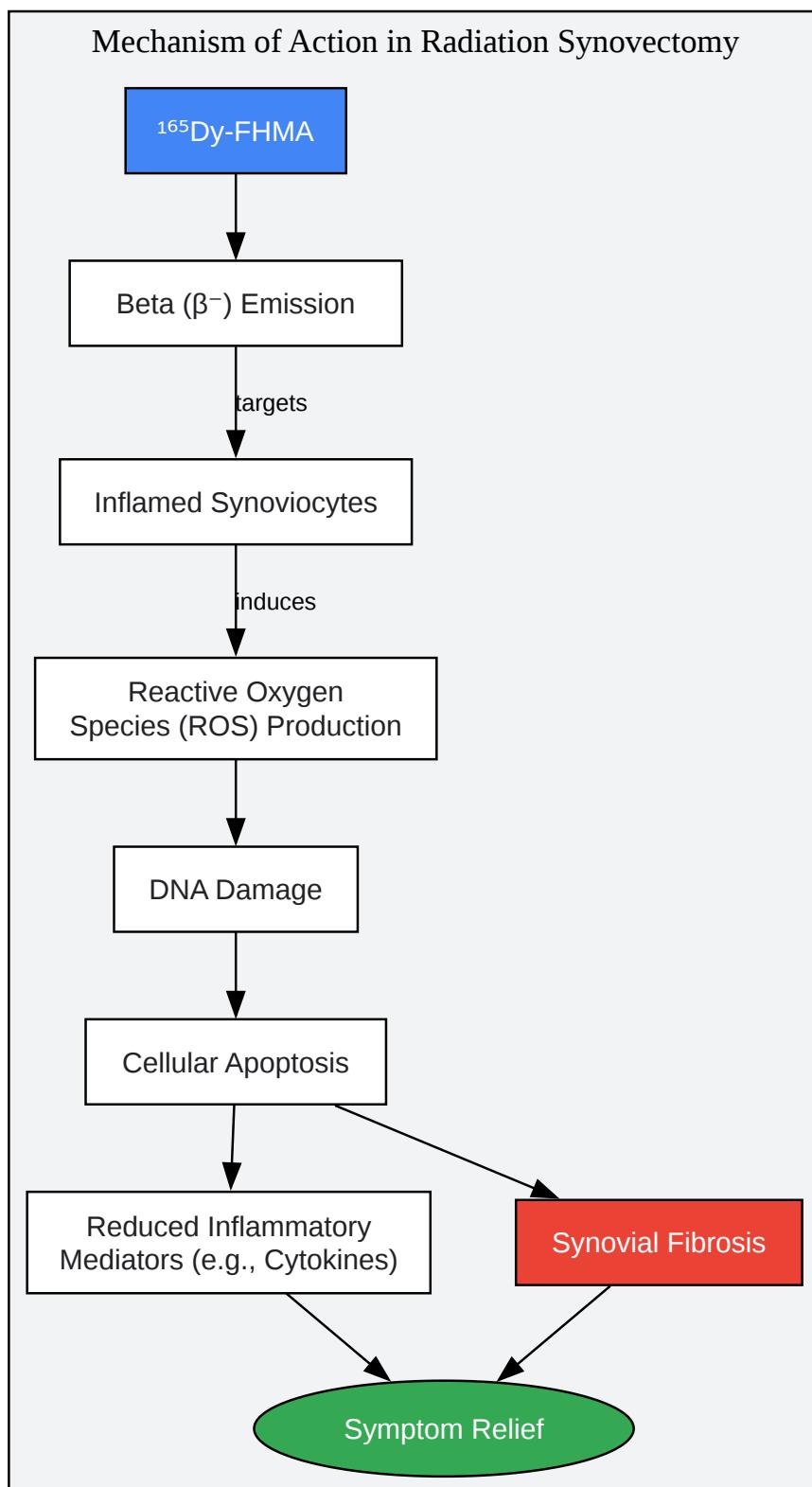
#### Post-Procedure Care:

- Immobilize the treated joint for a period of 48-72 hours to minimize leakage of the radiopharmaceutical from the joint capsule.
- Monitor the patient for any immediate adverse reactions.
- Post-therapy imaging (e.g., Bremsstrahlung scintigraphy) can be performed to assess the intra-articular distribution of the radionuclide and to quantify any extra-articular leakage.[\[6\]](#)
- The patient is typically discharged on the same day with instructions for limited weight-bearing and to watch for signs of infection.
- Follow-up appointments are scheduled to evaluate the clinical response to the treatment.

## Visualizations

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Caption: Workflow from **Dysprosium-164** to clinical outcome in radiation synovectomy.



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Caption: Signaling pathway of Dysprosium-165 induced synovial ablation.

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